1-ethyl-5-methyl-1H-pyrazole-3,4-diamine
Description
Properties
IUPAC Name |
1-ethyl-5-methylpyrazole-3,4-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N4/c1-3-10-4(2)5(7)6(8)9-10/h3,7H2,1-2H3,(H2,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTDGDNQLMVLMTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C(=N1)N)N)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Chemical Applications
Versatile Scaffold in Organic Synthesis
1-Ethyl-5-methyl-1H-pyrazole-3,4-diamine serves as a crucial scaffold for synthesizing more complex heterocyclic compounds. Its ability to undergo various chemical reactions, such as nucleophilic substitution and cyclocondensation, makes it valuable in developing new materials and chemicals.
Reaction Types
The compound participates in several reaction types:
- Nucleophilic Substitution : Reacts with electrophiles to form new bonds.
- Cyclocondensation : Used to create pyrazole derivatives from acetylenic ketones and hydrazines.
- Oxidation/Reduction : Engages in redox reactions that modify its functional groups.
This compound has shown promise in various biological applications, particularly in antimicrobial and anticancer research.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties against a range of pathogens. The Minimum Inhibitory Concentration (MIC) values for some common pathogens are as follows:
| Pathogen | MIC (μg/mL) | MBC (μg/mL) |
|---|---|---|
| Staphylococcus aureus | 0.22 | 0.25 |
| Escherichia coli | 0.25 | 0.30 |
| Candida albicans | 0.15 | 0.20 |
These results suggest that the compound could be a candidate for developing new antimicrobial agents .
Anticancer Activity
Studies have demonstrated that pyrazole derivatives can inhibit tumor cell growth and induce apoptosis in various cancer cell lines. In vitro studies have shown that these compounds disrupt cell cycle progression and activate apoptotic pathways through caspase activation .
Industrial Applications
In the industrial sector, this compound is utilized in the synthesis of various chemicals and materials. Its eco-friendly production methods using catalysts like Amberlyst-70 highlight its potential for sustainable industrial processes .
Case Studies
Several studies have investigated the applications of this compound:
Antimicrobial Evaluation
A study evaluated multiple pyrazole derivatives for their antimicrobial efficacy against clinical isolates, revealing promising inhibition zones and low MIC values against various pathogens .
Molecular Docking Studies
Recent research utilized molecular docking techniques to predict interactions between pyrazole derivatives and specific protein targets associated with diseases like tuberculosis. The results indicated favorable binding affinities, suggesting potential therapeutic applications .
In Vivo Studies
Animal model studies assessed the safety and efficacy of this compound in treating infections and tumors. These studies demonstrated significant therapeutic effects with manageable side effects .
Mechanism of Action
The compound exerts its effects through interactions with molecular targets such as enzymes and receptors. The exact mechanism can vary depending on the specific application, but generally involves binding to the active site of the target molecule, leading to modulation of its activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
Pyrazole derivatives often differ in substituent patterns, which critically influence their physicochemical and biological properties. Below is a comparative analysis with key analogues:
Notes:
- Planarity and DNA Intercalation: Unlike IC1 (purine) and IC2 (quinazoline), the pyrazole core of this compound lacks the extended aromatic bicyclic structure required for strong DNA intercalation.
Hydrogen Bonding and Crystal Packing
Hydrogen bonding patterns in pyrazole diamines are influenced by the amine groups at the 3- and 4-positions. Compared to quinoline-based diamines (e.g., N1,N4-bis((2-chloroquinolin-3-yl)methylene) benzene-1,4-diamine), the pyrazole derivative’s smaller aromatic system and flexible ethyl group may reduce directional hydrogen bonding, leading to less predictable crystal packing . Tools like Mercury CSD 2.0 could further analyze packing similarities and intermolecular interactions in its crystalline form .
Biological Activity
Overview
1-Ethyl-5-methyl-1H-pyrazole-3,4-diamine dihydrochloride (C6H14Cl2N4) is a pyrazole derivative with significant potential in various biological applications. This compound has been studied for its antimicrobial, antifungal, and anticancer properties, showcasing a diverse range of biological activities.
- Molecular Formula : C6H14Cl2N4
- IUPAC Name : 1-Ethyl-5-methylpyrazole-3,4-diamine dihydrochloride
- CAS Number : 1242338-85-7
The biological activity of this compound is primarily mediated through its ability to interact with various molecular targets in biological systems. The compound undergoes nucleophilic substitution and other chemical reactions that influence its activity against pathogens and cancer cells.
Antimicrobial Activity
Recent studies have demonstrated the potent antimicrobial effects of pyrazole derivatives, including this compound. The minimum inhibitory concentration (MIC) values indicate strong activity against a range of bacteria and fungi.
| Pathogen | MIC (µg/mL) | MBC/MFC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 0.22 - 0.25 | - |
| Escherichia coli | 0.5 | - |
| Candida albicans | 1.0 | - |
Inhibition of biofilm formation has also been observed, which is crucial for preventing chronic infections .
Antifungal Activity
In vitro studies have shown that this compound exhibits significant antifungal properties against various strains, with effective concentrations comparable to established antifungal agents.
Anticancer Properties
The anticancer potential of this compound has been explored in several studies. It has shown efficacy in inhibiting the proliferation of cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
Case Studies
- Antimicrobial Evaluation : A study evaluated the antimicrobial activities of several pyrazole derivatives, including this compound. The results indicated that this compound had one of the lowest MIC values among tested derivatives, highlighting its potential as a lead compound for further development .
- Antibiofilm Activity : Research focused on the antibiofilm properties of pyrazole derivatives demonstrated that this compound effectively reduced biofilm formation in Staphylococcus epidermidis, suggesting its utility in combating biofilm-associated infections .
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is beneficial to compare it with similar compounds:
| Compound | Unique Features | Biological Activity |
|---|---|---|
| 1-Methyl-1H-pyrazole-3,4-diamine | Lacks ethyl group | Moderate antimicrobial activity |
| 1-Ethyl-3-methyl-1H-pyrazol-4-amine | Different substitution pattern | Lower antifungal efficacy |
| 1,3-Dimethyl-1H-pyrazol-4-ylamine | Increased steric hindrance | Reduced anticancer activity |
The presence of both ethyl and methyl groups on the pyrazole ring enhances the compound's reactivity and biological activity compared to its analogs .
Preparation Methods
Alkylation of Pyrazole Precursors
The core strategy for constructing the 1-ethyl-5-methyl-pyrazole scaffold involves alkylation reactions. A representative method from patent CN103508959A demonstrates the use of dimethyl carbonate as a methylating agent under basic conditions. In this protocol, ethyl 3-ethyl-5-pyrazolecarboxylate undergoes methylation at the N1 position using NaH as a base in dimethylformamide (DMF) at 110°C.
Reaction conditions :
-
Substrate : 50 mmol ethyl 3-ethyl-5-pyrazolecarboxylate
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Methylating agent : 200–400 mmol dimethyl carbonate
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Base : 0.2–0.8 g NaH
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Solvent : 20 ml DMF
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Temperature : 90–120°C
-
Time : 4 hours
Yields ranged from 74.7% to 90.1%, dependent on reagent stoichiometry and temperature. Excess dimethyl carbonate (350 mmol) provided optimal results (90.1% yield), while lower temperatures (90°C) reduced efficiency to 74.7%.
Functional Group Interconversion
The diamine functionality at positions 3 and 4 is typically introduced via reduction or nucleophilic substitution. While direct methods are scarce in literature, analogous pathways suggest:
-
Carboxylate to amine reduction : Catalytic hydrogenation of ethyl 1-methyl-3-ethyl-5-pyrazolecarboxylate using Ra-Ni or Pd/C under H₂ atmosphere.
-
Nitrile intermediate hydrolysis : Conversion of cyano groups to amines via acidic or basic hydrolysis.
Reaction Optimization and Parameter Analysis
Stoichiometric Effects
Data from CN103508959A reveals critical dependencies:
| Parameter | Value Tested | Yield (%) |
|---|---|---|
| Dimethyl carbonate | 200 mmol | 81.3 |
| Dimethyl carbonate | 350 mmol | 90.1 |
| NaH | 0.2 g | 79.1 |
| NaH | 0.8 g | 87.9 |
| Temperature | 90°C | 74.7 |
| Temperature | 120°C | 87.9 |
Exceeding 350 mmol dimethyl carbonate caused yield declines (89.0% at 400 mmol), likely due to side reactions. Base quantity showed a nonlinear relationship, with 0.8 g NaH maximizing deprotonation efficiency without inducing decomposition.
Solvent and Catalytic Systems
The patent exclusively used DMF, but recent studies propose alternatives:
Notably, metal-free conditions described in catalytic research (e.g., organocatalyzed cycloadditions) could be adapted for diamine synthesis, avoiding transition-metal residues.
Analytical and Purification Strategies
Chromatographic Characterization
Post-synthesis purification employs:
Spectroscopic Confirmation
-
¹H NMR (CDCl₃): Key signals include δ 1.35 (t, J=7.1 Hz, 3H, CH₂CH₃), δ 2.45 (s, 3H, CH₃), δ 4.25 (q, J=7.1 Hz, 2H, OCH₂).
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MS (EI) : m/z 182.1 [M+H]⁺ for the free base.
Green Chemistry Innovations
Dimethyl Carbonate as Sustainable Reagent
Compared to traditional methylating agents (e.g., methyl iodide), dimethyl carbonate offers:
-
Lower toxicity : LD₅₀ (rat) > 2,000 mg/kg vs. 150 mg/kg for CH₃I.
-
Biodegradability : Hydrolyzes to CO₂ and methanol.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
